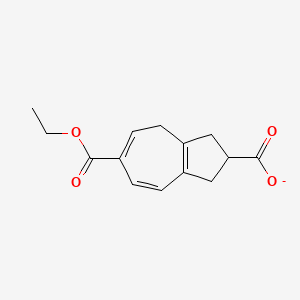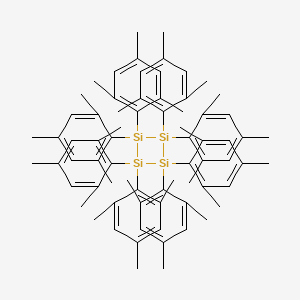
Octakis(2,4,6-trimethylphenyl)tetrasiletane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2,3,3,4,4-Octamesityltetrasiletane is a silicon-based compound characterized by its unique structure, where silicon atoms are bonded to mesityl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4-Octamesityltetrasiletane typically involves the reaction of mesityl-substituted silanes with silicon tetrachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves multiple steps, including the formation of intermediate compounds, which are then converted to the final product through further reactions and purification steps.
Industrial Production Methods
Industrial production of 1,1,2,2,3,3,4,4-Octamesityltetrasiletane may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can also enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,2,3,3,4,4-Octamesityltetrasiletane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds.
Reduction: Reduction reactions can lead to the formation of silicon-hydrogen bonds.
Substitution: Mesityl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols or siloxanes, while reduction can produce silanes. Substitution reactions can result in a variety of functionalized silicon compounds.
Aplicaciones Científicas De Investigación
1,1,2,2,3,3,4,4-Octamesityltetrasiletane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,1,2,2,3,3,4,4-Octamesityltetrasiletane involves its interaction with various molecular targets. The mesityl groups provide steric hindrance, which can influence the reactivity and stability of the compound. The silicon atoms can form bonds with other elements, facilitating the formation of complex structures. The pathways involved in its reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
Tetramethylsilane: A simpler silicon compound with methyl groups instead of mesityl groups.
Hexamethyldisilane: Contains two silicon atoms bonded to methyl groups.
Octamethylcyclotetrasiloxane: A cyclic compound with silicon and oxygen atoms.
Uniqueness
1,1,2,2,3,3,4,4-Octamesityltetrasiletane is unique due to the presence of mesityl groups, which provide significant steric hindrance and influence its chemical properties. This makes it distinct from other silicon compounds, which may have simpler alkyl or aryl groups.
Propiedades
Número CAS |
918424-77-8 |
|---|---|
Fórmula molecular |
C72H88Si4 |
Peso molecular |
1065.8 g/mol |
Nombre IUPAC |
1,1,2,2,3,3,4,4-octakis(2,4,6-trimethylphenyl)tetrasiletane |
InChI |
InChI=1S/C72H88Si4/c1-41-25-49(9)65(50(10)26-41)73(66-51(11)27-42(2)28-52(66)12)74(67-53(13)29-43(3)30-54(67)14,68-55(15)31-44(4)32-56(68)16)76(71-61(21)37-47(7)38-62(71)22,72-63(23)39-48(8)40-64(72)24)75(73,69-57(17)33-45(5)34-58(69)18)70-59(19)35-46(6)36-60(70)20/h25-40H,1-24H3 |
Clave InChI |
ZVFLVIQWPHFMFO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)[Si]2([Si]([Si]([Si]2(C3=C(C=C(C=C3C)C)C)C4=C(C=C(C=C4C)C)C)(C5=C(C=C(C=C5C)C)C)C6=C(C=C(C=C6C)C)C)(C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C9=C(C=C(C=C9C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


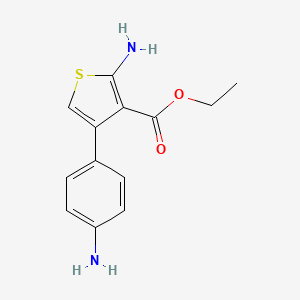
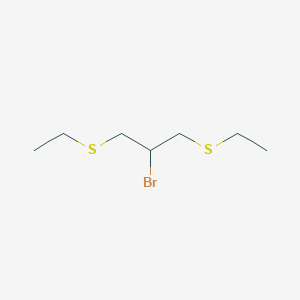
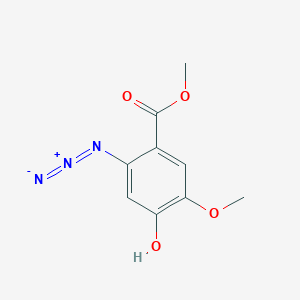
![2-[(3-Chloro-1-benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14187709.png)
![3-Chloro-4-[(E)-(naphthalen-2-yl)diazenyl]phenyl 4-propoxybenzoate](/img/structure/B14187710.png)
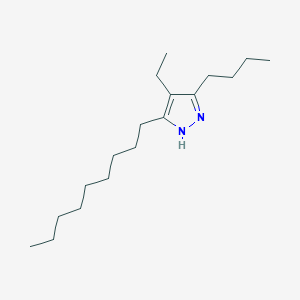

![2-(4'-Methyl[1,1'-biphenyl]-4-yl)ethyl selenocyanate](/img/structure/B14187728.png)
amino}ethan-1-ol](/img/structure/B14187736.png)
![3-benzyl-10-methyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14187741.png)
![4,4'-Sulfonylbis[2-(prop-1-en-1-yl)phenol]](/img/structure/B14187745.png)
![5-Bromo-1-chloro-3-methyl-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14187755.png)

